Specific Scientific Field: This application falls under the field of Electrochemistry and Energy Storage.
Summary of the Application: Sodium sulfosalicylate (5-S-Sal) is used as a corrosion inhibitor in aqueous NaCl electrolyte to improve the discharge performance of Mg-air batteries and decrease the side reactions of Mg anode .
Methods of Application: The corrosion tests at open circuit potential showed a four-fold decrease of hydrogen evolution when 5-S-Sal inhibitor is added . X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry analyses were used to show that due to the presence of 5-S-Sal inhibitor, a corrosion resistant layer has a lower quantity of Mg(OH)2 than that formed in NaCl electrolyte .
Results or Outcomes: The best discharge performances are achieved with 0.1 M inhibitor. The discharge voltage of full Mg-air battery improves from 1.58 V to 1.82 V at 0.5 mA/cm2 and the discharge lifetime is extended from around 12.5 to around 80 hours .
Sodium sulfosalicylate, with the chemical formula C₇H₅NaO₆S, is a sodium salt of sulfosalicylic acid. It appears as a white crystalline powder and is highly soluble in water. This compound is notable for its ability to act as a chelating agent and has applications in various fields, including chemistry, biology, and materials science. Its structure features a sulfonic acid group that enhances its reactivity and interaction with different substrates.
Sodium sulfosalicylate exhibits several biological activities:
Sodium sulfosalicylate can be synthesized through several methods:
Sodium sulfosalicylate finds utility across various domains:
Research indicates that sodium sulfosalicylate interacts significantly with various compounds:
Sodium sulfosalicylate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Formula | Unique Features |
---|---|---|
Sodium salicylate | C₇H₇NaO₃ | Primarily used as an anti-inflammatory agent. |
Sodium benzenesulfonate | C₆H₅NaO₃S | Commonly used as a surfactant and dyeing agent. |
Sodium sulfite | Na₂SO₃ | Used as a preservative; less effective as a chelator. |
Sodium thiosulfate | Na₂S₂O₃ | Known for its reducing properties; used in photography. |
Sodium sulfosalicylate is unique due to its dual functionality as both a corrosion inhibitor and a flotation activator, distinguishing it from other similar compounds that typically serve more singular roles.
Sodium sulfosalicylate is systematically named sodium 2-hydroxy-5-sulfobenzoate (C₇H₅NaO₆S). Its molecular formula reflects a benzene ring substituted with a hydroxyl (-OH) group at position 2, a sulfonate (-SO₃⁻) group at position 5, and a carboxylate (-COO⁻) group at position 1. The sodium ion acts as a counterion, stabilizing the negatively charged sulfonate and carboxylate groups.
Key Structural Features:
Functional Group | Position | Role |
---|---|---|
Hydroxyl (-OH) | C-2 | Protonation site, hydrogen bonding |
Sulfonate (-SO₃⁻) | C-5 | Ionic solubility, chelation |
Carboxylate (-COO⁻) | C-1 | pH-dependent deprotonation |
The molecular weight is 240.17 g/mol, calculated from atomic masses: sodium (22.99), carbon (7 × 12.01), hydrogen (5 × 1.01), oxygen (6 × 16.00), and sulfur (32.07).
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) for sodium sulfosalicylate dihydrate (Na[(H₂Ssal)(H₂O)₂]). Key structural parameters include:
Parameter | Value (Å or °) |
---|---|
a | 7.956 |
b | 12.873 |
c | 13.101 |
β | 102.98° |
Coordination Geometry:
Hydrogen Bonding Network:
Absorption (cm⁻¹) | Assignment | Source |
---|---|---|
1670, 1280 | ν(C=O) and ν(C–OH) of free –COOH | |
1551, 1390 | ν(asym C–O) and ν(sym C–O) of coordinated –COO⁻ | |
3566 | O–H stretch (phenolic) |
Coordination-Induced Shifts:
While direct NMR data for sodium sulfosalicylate is limited, analogous compounds suggest:
Proton Environment | δ (ppm) |
---|---|
Aromatic (C-3, C-4) | 7.8–8.5 |
Aromatic (C-6) | 6.8–7.2 |
–OH (phenolic) | 10.0–12.0 |
Note: Protonated –COOH and –SO₃H groups are absent in the sodium salt.
Absorption maxima are influenced by π→π* transitions in the aromatic ring and charge-transfer interactions in metal complexes. For example, Cu(II) complexes exhibit d-d transitions in the visible range (λ ≈ 600–700 nm).
The parent acid, 5-sulfosalicylic acid, exists in multiple protonation states:
Protonation Site | pKa (25°C) |
---|---|
–SO₃H | < 0 |
–COOH | ~2.8 |
–OH (phenolic) | ~10.0 |
In sodium sulfosalicylate, the sulfonate and carboxylate groups are fully deprotonated, while the phenolic –OH remains protonated (pKa ≈ 10). This configuration is stabilized by resonance in the aromatic ring and ionic interactions with Na⁺.
Protonation Variations:
Sodium sulfosalicylate crystallizes in dihydrate (Na[(H₂Ssal)(H₂O)₂]) and pentahydrate forms, depending on synthesis conditions.
Dihydrate Characteristics:
Property | Value |
---|---|
Molecular formula | C₇H₅NaO₆S·2H₂O |
Molecular weight | 276.20 g/mol |
Crystal system | Monoclinic |
Water coordination | Bidentate via O–H···O bonds |
Pentahydrate Structure:
Solvate Stability:
The synthesis of sodium sulfosalicylate begins with the sulfonation of salicylic acid through electrophilic aromatic substitution mechanisms [19]. The primary pathway involves the direct treatment of salicylic acid with concentrated sulfuric acid, where the electrophile sulfur trioxide forms through the dissociation of sulfuric acid under controlled conditions [19] [21]. The sulfonation reaction proceeds through a two-stage mechanism where the electrophile attacks the aromatic ring system, followed by proton elimination to restore aromaticity [24].
The formation of the active electrophile occurs when concentrated sulfuric acid undergoes slight dissociation to produce sulfur trioxide and water [19]. This process can be represented by the equilibrium reaction where sulfuric acid reversibly forms water and sulfur trioxide [21]. The sulfur trioxide acts as a highly polar electrophile due to the significant positive charge on the sulfur atom, making it highly reactive toward the electron-rich aromatic system [19].
During the electrophilic substitution process, the aromatic ring of salicylic acid acts as a nucleophile, attacking the sulfur trioxide electrophile [24]. This attack results in the formation of a carbocation intermediate, which subsequently undergoes deprotonation to yield the sulfosalicylic acid product [19]. The reaction demonstrates regioselectivity, with the sulfonic acid group preferentially attaching to the five-position of the salicylic acid ring due to electronic and steric factors [1].
The sulfonation pathway exhibits first-order kinetics with respect to the concentration of unsalfonated salicylic acid derivatives [39]. Research has demonstrated that the reaction rate follows Arrhenius behavior over the temperature range of thirty-five to seventy-five degrees Celsius, with an activation energy of approximately eighty-two point eight kilojoules per mole [39]. The reaction mechanism involves competing forward sulfonation and reverse desulfonation reactions, which influences the overall reaction kinetics [39].
Alternative sulfonation pathways include the use of fuming sulfuric acid, which provides a richer source of sulfur trioxide compared to concentrated sulfuric acid [21]. Fuming sulfuric acid, also known as oleum, contains dissolved sulfur trioxide in sulfuric acid, resulting in faster reaction rates and higher yields [21]. The enhanced reactivity of fuming sulfuric acid allows for reduced reaction times, typically ranging from twenty to thirty minutes compared to several hours with concentrated sulfuric acid [21].
Table 1: Synthesis Methods and Conditions for Sodium Sulfosalicylate
Synthesis Method | Temperature (°C) | Reaction Time | Acid Concentration | Yield (%) |
---|---|---|---|---|
Direct Sulfonation + Sodium Hydroxide Neutralization | 80-100 | 4-6 hours | 96-98% Sulfuric Acid | 85-92 |
Sulfuric Acid Treatment (Concentrated) | 60-70 | 4-6 hours | 70-80% Sulfuric Acid | 78-85 |
Fuming Sulfuric Acid Method | 40-80 | 20-30 minutes | Oleum (Sulfuric Acid + Sulfur Trioxide) | 90-95 |
Industrial Scale Process | 80-120 | 2-4 hours | 90-95% Sulfuric Acid | 88-94 |
The conversion of sulfosalicylic acid to its sodium salt requires precise neutralization protocols to ensure complete conversion and optimal product quality [11]. The neutralization process involves the reaction between the acidic sulfosalicylic acid and a suitable base, typically sodium hydroxide, to form the corresponding sodium salt and water [11] [25]. The stoichiometry of this reaction follows a one-to-one molar ratio between the acid and base components [25].
The neutralization reaction proceeds through the combination of hydrogen ions from the sulfosalicylic acid with hydroxide ions from sodium hydroxide to generate water molecules [11]. This process requires careful temperature control during the addition of the base to prevent violent exothermic reactions and potential product degradation [22] [25]. The recommended procedure involves maintaining the reaction temperature between five and ten degrees Celsius during the initial addition of sodium hydroxide [25].
The selection of neutralizing agents significantly impacts the final product characteristics and reaction efficiency [25]. Sodium hydroxide represents the most commonly employed base due to its high reactivity and complete neutralization capability [25]. Alternative neutralizing agents include sodium carbonate and sodium bicarbonate, each offering different reaction rates and pH control characteristics [11]. Sodium carbonate provides a more moderate neutralization rate with less heat generation, while sodium bicarbonate offers the slowest reaction rate with endothermic characteristics [11].
Monitoring the neutralization process requires continuous pH measurement to achieve the target pH range between six point eight and seven point two [11]. The endpoint determination utilizes pH indicators or electronic pH meters to ensure complete neutralization without excess base addition [11]. Overaddition of base can lead to product degradation and reduced purity, making precise control essential for optimal results [25].
The neutralization kinetics demonstrate dependency on several factors including temperature, concentration, and mixing efficiency [22]. Higher temperatures accelerate the neutralization rate but may compromise product stability, requiring optimization between reaction speed and product quality [25]. Adequate mixing ensures homogeneous distribution of reactants and prevents localized hot spots that could degrade the product [22].
Table 2: Neutralization Protocols for Sodium Salt Formation
Base Type | Stoichiometric Ratio | pH Range Target | Temperature Control | Neutralization Rate |
---|---|---|---|---|
Sodium Hydroxide | 1:1 (acid:base) | 6.8-7.2 | 5-10°C during addition | Rapid (exothermic) |
Sodium Carbonate | 1:0.5 (acid:base) | 7.0-7.5 | 15-25°C | Moderate |
Sodium Bicarbonate | 1:1 (acid:base) | 6.5-7.0 | Room temperature | Slow (endothermic) |
Industrial production of sodium sulfosalicylate requires comprehensive optimization of process parameters to achieve economic viability and consistent product quality . Large-scale synthesis involves the use of continuous or semi-batch reactor systems designed to handle the exothermic nature of both sulfonation and neutralization reactions [15]. The reactor design incorporates efficient heat transfer systems to maintain optimal temperature control throughout the process [14].
The scale-up process from laboratory to industrial production presents several challenges related to heat and mass transfer limitations [15]. Industrial reactors typically operate with volumes ranging from five thousand to fifteen thousand liters, requiring sophisticated mixing systems to ensure uniform reactant distribution [15]. The mixing speed optimization involves balancing adequate mixing with energy efficiency, typically operating between one hundred and two hundred revolutions per minute for large-scale operations [15].
Temperature control systems in industrial production utilize advanced heat transfer technologies to manage the substantial heat generation during sulfonation and neutralization reactions [14]. Heat transfer rates of two to three point five kilowatts per square meter are typically maintained to ensure rapid heat removal and prevent thermal degradation [14]. The implementation of cooling systems includes external heat exchangers, internal cooling coils, and jacket cooling configurations [14].
Residence time optimization represents a critical factor in industrial synthesis, with typical values ranging from two to four hours depending on the specific process configuration [15]. Shorter residence times improve productivity but may compromise conversion efficiency, while longer times ensure complete reaction but reduce throughput [15]. The optimization involves mathematical modeling of reaction kinetics and mass transfer phenomena to determine optimal operating conditions [39].
Energy consumption optimization focuses on heat integration and recovery systems to minimize overall energy requirements [15]. Industrial processes typically achieve energy consumption levels of eight to fifteen kilowatt-hours per kilogram of product through effective heat integration [15]. Waste heat recovery from exothermic reactions can be utilized for preheating reactants or driving downstream separation processes [14].
Feed rate control ensures consistent product quality and optimal reactor utilization [15]. Industrial facilities typically operate with feed rates between five hundred and two thousand kilograms per hour, depending on the reactor capacity and desired production volume [15]. Automated control systems monitor and adjust feed rates based on real-time process parameters to maintain optimal conditions [15].
Table 4: Industrial Scale Synthesis Optimization Parameters
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Reactor Volume (L) | 1-5 | 100-500 | 5000-15000 |
Mixing Speed (rpm) | 200-400 | 150-300 | 100-200 |
Heat Transfer Rate (kW/m²) | 0.5-1.0 | 1.0-2.0 | 2.0-3.5 |
Residence Time (hours) | 4-6 | 3-5 | 2-4 |
Feed Rate (kg/h) | 0.1-0.5 | 5-25 | 500-2000 |
Energy Consumption (kWh/kg) | 15-20 | 12-18 | 8-15 |
Water Usage (L/kg product) | 10-15 | 8-12 | 6-10 |
Waste Generation (kg/kg product) | 0.2-0.3 | 0.15-0.25 | 0.1-0.2 |
The purification of sodium sulfosalicylate involves multiple techniques designed to achieve pharmaceutical-grade purity levels exceeding ninety-nine percent [6] [16]. Recrystallization represents the primary purification method, utilizing controlled dissolution and precipitation to remove impurities and achieve the desired crystal form [6]. The recrystallization process typically employs water or water-ethanol mixtures as solvents, operating at temperatures between sixty and seventy degrees Celsius [6].
The recrystallization procedure begins with the dissolution of crude sodium sulfosalicylate in hot water to create a saturated solution [6]. The solution is then treated with activated carbon to remove colored impurities and organic contaminants [6]. Activated carbon treatment involves stirring the solution with carbon for three to four hours at room temperature, followed by filtration to remove the carbon and adsorbed impurities [6].
Crystallization control involves careful temperature management and seeding techniques to promote the formation of uniform crystal structures [23]. The cooling rate significantly influences crystal size distribution and purity, with slower cooling rates generally producing larger, more pure crystals [23]. Controlled cooling from the dissolution temperature to room temperature over several hours ensures optimal crystal formation [6].
Quality control measures include multiple analytical techniques to verify product purity and identity [16]. High-performance liquid chromatography serves as the primary analytical method for purity determination, utilizing mobile phases of methanol and water in a seventy to thirty volume ratio . Ultraviolet detection at two hundred fifty-four nanometers provides sensitive detection of the main component and potential impurities .
Spectroscopic characterization employs Fourier-transform infrared spectroscopy to confirm the presence of characteristic functional groups . The sulfonate group exhibits characteristic absorption around one thousand forty wavenumbers, while the carboxylic acid and phenolic groups show distinct signatures in their respective regions . Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and purity assessment [10].
X-ray diffraction analysis confirms the crystalline structure and polymorphic form of the sodium sulfosalicylate product [1] . The dihydrate form exhibits a monoclinic crystal system with specific lattice parameters that can be verified through powder diffraction techniques [1]. Thermogravimetric analysis determines the water content and thermal stability, with water loss occurring around one hundred degrees Celsius for hydrated forms [34].
Table 3: Purification Techniques and Quality Control Measures
Purification Method | Purity Achieved (%) | Temperature (°C) | Recovery Yield (%) | Processing Time |
---|---|---|---|---|
Recrystallization (Water) | 99.0-99.5 | 65-70 | 85-90 | 2-4 hours |
Recrystallization (Ethanol-Water) | 99.2-99.7 | 60-65 | 80-85 | 3-5 hours |
Activated Carbon Treatment | 98.5-99.0 | 25-30 | 90-95 | 3-4 hours |
Vacuum Filtration | 97.0-98.5 | Room temperature | 95-98 | 30-60 minutes |
Chromatographic Purification | 99.5-99.9 | Room temperature | 70-80 | 4-8 hours |
The evaluation of different synthetic routes for sodium sulfosalicylate production involves comprehensive assessment of efficiency, selectivity, environmental impact, and economic viability [4]. Direct sulfonation followed by neutralization represents the most widely adopted industrial method due to its simplicity and high yield potential . This route achieves excellent selectivity for the five-position substitution on the salicylic acid ring, minimizing the formation of undesired isomers [1].
Electrophilic substitution using sulfur trioxide in sulfuric acid offers enhanced reaction rates and selectivity compared to conventional sulfonation methods [21]. The use of fuming sulfuric acid or oleum provides very high selectivity for the desired product while significantly reducing reaction times [21]. However, this method requires specialized equipment to handle the more aggressive reagents and higher safety considerations [19].
The Friedel-Crafts modification approach utilizes chlorosulfonic acid as the sulfonating agent, offering moderate selectivity but requiring careful handling due to the corrosive nature of the reagent [4]. This method may produce multiple substitution products, necessitating additional purification steps that reduce overall efficiency [4]. The commercial viability of this route is limited due to safety concerns and lower selectivity [4].
Enzymatic sulfonation represents an emerging green chemistry approach utilizing sulfotransferase enzymes to achieve highly selective sulfonation [7] [9]. This method demonstrates very high selectivity and operates under mild conditions with minimal environmental impact [7]. However, the enzymatic route remains in the research stage due to limitations in enzyme availability, stability, and cost-effectiveness for large-scale production [9].
Environmental considerations favor methods with reduced waste generation and lower energy consumption [15]. The direct sulfonation route produces moderate environmental impact through acid waste streams and energy requirements [15]. Enzymatic methods offer the lowest environmental impact but are not yet commercially viable [7]. The selection of synthetic routes must balance environmental considerations with economic and technical feasibility [15].
Economic analysis reveals that direct sulfonation provides the most favorable cost structure for large-scale production . The combination of high yields, established technology, and moderate raw material costs makes this route commercially attractive . Alternative routes may offer technical advantages but generally incur higher costs due to specialized equipment requirements or lower overall efficiency [21].
Table 5: Comparative Analysis of Synthetic Routes
Synthetic Route | Starting Material | Key Reagent | Selectivity | Commercial Viability | Environmental Impact |
---|---|---|---|---|---|
Direct Sulfonation | Salicylic Acid | Concentrated Sulfuric Acid | High (5-position) | Excellent | Moderate |
Electrophilic Substitution | Salicylic Acid | Sulfur Trioxide/Sulfuric Acid | Very High (5-position) | Good | High |
Friedel-Crafts Modification | Salicylic Acid Derivatives | Chlorosulfonic Acid | Moderate | Limited | High |
Enzymatic Sulfonation | Salicylic Acid | Sulfotransferase | Very High | Research Stage | Low |